molecular formula C15H18N4O3S B11049271 Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11049271
M. Wt: 334.4 g/mol
InChI Key: RFZGLDLGTYCBKY-UHFFFAOYSA-N
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Description

Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of isopentyl alcohol with 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .

Chemical Reactions Analysis

Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of cell wall components in bacteria, leading to cell lysis and death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-methylbutyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate

InChI

InChI=1S/C15H18N4O3S/c1-10(2)8-9-22-14(20)12-13(23-19-18-12)17-15(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,16,17,21)

InChI Key

RFZGLDLGTYCBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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